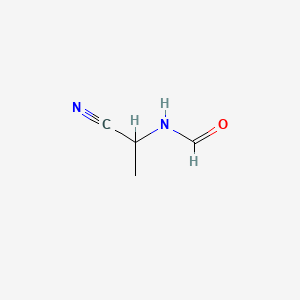

N-(1-Cyanoethyl)formamide

Description

Significance of N-(1-Cyanoethyl)formamide and Related Cyanoethylated Formamides in Organic Synthesis

The significance of this compound in organic synthesis is primarily as a precursor molecule. One notable application is its use in the synthesis of N-vinylformamide. google.com Ethylidene bis-formamide is considered a stable intermediate for producing N-vinylformamide, and this compound serves as a route to this type of intermediate. google.com However, this specific pathway has the disadvantage of generating toxic hydrogen cyanide. google.com

Related N-formylaminonitriles, the broader class to which this compound belongs, are significant in prebiotic chemistry research. Studies have shown that N-formylaminonitriles can be formed readily from aldehydes and cyanide in a formamide (B127407) solvent, suggesting a potential prebiotic pathway to amino acid derivatives. acs.orgnih.gov The formyl group protects the aminonitrile from reverting during subsequent hydration and hydrolysis steps. acs.orgnih.gov This highlights the role of such compounds as key intermediates in the formation of more complex biological molecules. acs.org

Overview of Research Trajectories for Formamide Derivatives and Nitrile-Containing Compounds

Research into formamide derivatives and nitrile-containing compounds is diverse and expanding. Formamide itself, the simplest amide, is a focal point of such research. wikipedia.orgwikipedia.org It is recognized not only as a valuable solvent due to its high dielectric constant but also as a versatile C1 building block in heterocyclic chemistry. beilstein-journals.org Modern research explores formamides as isocyanate surrogates for the synthesis of ureas, carbamates, and various heterocycles through catalytic dehydrogenative coupling reactions, which is considered a greener, more atom-efficient approach. organic-chemistry.org Catalytic systems, often involving ruthenium pincer complexes, enable the decarbonylation and dehydrogenation of formamides to produce these valuable compounds, avoiding hazardous feedstocks like phosgene (B1210022) and isocyanates. organic-chemistry.orgrsc.org

Formamide is also central to theories on the origin of life. nih.gov It contains hydrogen, carbon, oxygen, and nitrogen—all the necessary elements for biomolecules—and is found throughout the universe. wikipedia.org Research has demonstrated that heating formamide, especially in the presence of catalysts, can produce a suite of prebiotically relevant molecules, including nucleic bases like adenine (B156593) and cytosine. wikipedia.orgtorvergata.it This has established formamide-based chemistry as a robust model for studying the prebiotic synthesis of the building blocks of life. torvergata.itprometheus-erc.eu

Nitrile-containing compounds are another active area of investigation. Beyond their role as synthetic intermediates, they are studied for specific functionalities. For instance, dipeptide-derived nitriles have been synthesized and evaluated as potential inhibitors of cysteine proteases. tandfonline.com In oligonucleotide synthesis, the cyanoethyl group is used as a protecting group for the phosphate (B84403) backbone, which is later removed by base-induced elimination. glenresearch.com

Historical Context of Formamide Chemistry and Cyanoethylation Reactions

The history of formamide chemistry dates back to early synthetic organic chemistry. Historically, it was produced by reacting formic acid with ammonia (B1221849) to create ammonium (B1175870) formate (B1220265), which was then heated to yield formamide and water. wikipedia.org A significant discovery in 1920 by K. H. Meyer and L. Orthmer showed that formamide could be produced by heating carbon dioxide and ammonia under pressure. acs.org Today, a common industrial process involves the carbonylation of ammonia or the reaction of methyl formate with ammonia. wikipedia.orgacs.org

Structure

3D Structure

Properties

CAS No. |

27394-99-6 |

|---|---|

Molecular Formula |

C4H6N2O |

Molecular Weight |

98.10 g/mol |

IUPAC Name |

N-(1-cyanoethyl)formamide |

InChI |

InChI=1S/C4H6N2O/c1-4(2-5)6-3-7/h3-4H,1H3,(H,6,7) |

InChI Key |

ONONIESHMTZAKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)NC=O |

Origin of Product |

United States |

Synthetic Methodologies for N 1 Cyanoethyl Formamide and Analogous Cyanoethylated Formamides

Direct Synthetic Routes for N-(1-Cyanoethyl)formamide Formation

The most direct and widely utilized method for the preparation of this compound involves the reaction between formamide (B127407) and acrylonitrile (B1666552). This reaction is a classic example of a Michael addition, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Reaction Pathways Involving Formamide and Acrylonitrile (e.g., Michael Addition Mechanism)

The synthesis of this compound from formamide and acrylonitrile proceeds via a Michael addition mechanism. In this reaction, formamide acts as the Michael donor, providing a nucleophilic nitrogen atom, while acrylonitrile serves as the Michael acceptor, an α,β-unsaturated nitrile.

The reaction is typically initiated by a catalyst, most commonly a base, which deprotonates the formamide to generate a resonance-stabilized anion. This anion then acts as a potent nucleophile. The nucleophilic nitrogen of the formamide anion attacks the β-carbon of the acrylonitrile molecule. The β-carbon is electrophilic due to the electron-withdrawing effect of the adjacent nitrile group, which polarizes the carbon-carbon double bond. This nucleophilic attack results in the formation of a new carbon-nitrogen bond and a carbanion intermediate, which is stabilized by the nitrile group. The final step involves the protonation of this carbanion, typically by a molecule of the formamide solvent or another proton source in the reaction mixture, to yield the final product, this compound.

Catalytic Systems in this compound Synthesis

The efficiency and rate of the reaction between formamide and acrylonitrile are significantly influenced by the choice of catalyst. Catalytic systems for this synthesis can be broadly categorized into acidic, basic, and metallic catalysis, with basic catalysts being the most extensively studied and applied for this specific transformation.

While less common for the cyanoethylation of amides compared to basic catalysis, acidic catalysts can also promote the reaction. In an acidic environment, the catalyst activates the acrylonitrile molecule by protonating the nitrogen atom of the nitrile group. This protonation increases the electrophilicity of the carbon-carbon double bond, making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of the formamide molecule. Although viable, this method is not the preferred route for the synthesis of this compound due to the potential for side reactions, such as the hydrolysis of the formamide or the nitrile group under acidic conditions.

Basic catalysis is the most effective and widely documented method for the synthesis of this compound. A variety of bases can be employed, with tertiary nitrogen bases being particularly effective. These catalysts function by deprotonating the formamide, thereby increasing its nucleophilicity.

| Example | Catalyst | Catalyst Amount (mol) | Initial Temp. (°C) | Final Temp. (°C) | Yield (%) |

| 1 | Pyridine | 0.2 | 110 | 126 | 79.5 |

| 2 | Pyridine | 1.0 | 110 | 124 | 82.5 |

| 3 | Triethylamine (B128534) | 0.2 | 102 | 118 | 85.0 |

| 4 | Triethylamine | 1.0 | 102 | 115 | 87.5 |

| 5 | N,N-Dimethylcyclohexylamine | 0.2 | 110 | 122 | 84.5 |

| 6 | N-Methylimidazole | 0.2 | 110 | 128 | 86.0 |

| 7 | N-Methylmorpholine | 0.2 | 108 | 120 | 83.0 |

| 8 | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 0.2 | 110 | 129 | 91.5 |

| 9 | N,N,N',N'-Tetramethylethylenediamine | 0.2 | 105 | 118 | 84.0 |

| 10 | N,N,N',N'-Tetramethyl-1,3-diaminopropane | 0.2 | 108 | 120 | 83.5 |

Data sourced from Patent US 4670591 A. The reaction was conducted with 10 moles of formamide and 1 mole of acrylonitrile. justia.com

The use of metallic catalysts for the specific synthesis of this compound from formamide and acrylonitrile is not extensively documented in scientific literature. While transition metals like palladium, platinum, and others are widely used in various organic transformations, including addition reactions to alkenes, their application in this particular Michael addition is less common. These metals typically function by coordinating with the alkene (acrylonitrile), which activates it towards nucleophilic attack. However, for the cyanoethylation of formamide, the more straightforward and efficient basic catalysis is generally preferred.

Optimization of Reaction Conditions

To achieve high yields and minimize side reactions, such as the polymerization of acrylonitrile, the optimization of reaction conditions is crucial. Key parameters that are typically adjusted include temperature, the molar ratio of reactants, and the concentration of the catalyst.

Molar Ratio of Reactants: While formamide and acrylonitrile react in a 1:1 stoichiometric ratio, it is advantageous to use an excess of formamide. A molar excess of formamide can help to ensure that the acrylonitrile is fully consumed and can also serve as the reaction solvent. The preferred molar ratio of formamide to acrylonitrile is typically between 2:1 and 10:1, with some procedures using up to a 20-fold molar excess. justia.com

Catalyst Concentration: The amount of catalyst used can affect the reaction rate. For tertiary nitrogen bases, a catalyst concentration of 1 to 50 mol % relative to the moles of acrylonitrile is generally effective. justia.com The optimal concentration will depend on the specific base used and the desired reaction time.

To prevent the polymerization of acrylonitrile, a common side reaction, a polymerization inhibitor is often added to the reaction mixture. Substances like hydroquinone (B1673460), hydroquinone monomethyl ether, or other phenolic antioxidants are typically used in small concentrations for this purpose. justia.com

Temperature and Pressure Effects

Temperature is a critical parameter in the synthesis of this compound and its analogs, significantly influencing reaction rates and product yields. Research into the formation of N-formylaminonitriles, such as the alanine (B10760859) derivative this compound, demonstrates that thermal energy is required to drive the reaction to completion. For instance, studies have shown that while some simple N-formylaminonitriles can form at room temperature, derivatives from more complex aldehydes require heating. Specifically, the synthesis of the N-formyl derivative of alanine nitrile (this compound) necessitates heating to 80 °C to achieve high conversion over several hours nih.govacs.org. Below this temperature, the reaction rate is considerably slower, leading to incomplete conversion.

The reaction is typically conducted in a sealed vessel, particularly when dealing with volatile reactants like acetaldehyde (B116499) or when using hydrogen cyanide. While specific high-pressure studies on this particular synthesis are not extensively detailed in the literature, the use of a closed system implies that the reaction proceeds under autogenous pressure, which will increase with temperature. This containment is crucial for maintaining the concentration of volatile reactants in the reaction medium. Generally, for liquid-phase reactions not involving gaseous reactants that need to be forced into solution, the effect of external pressure is minimal on the reaction kinetics. The primary role of pressure management in this synthesis is to ensure the containment of volatile species.

Table 1: Effect of Temperature on the Synthesis of N-Formyl-α-aminonitriles

| Reactant Aldehyde | Temperature (°C) | Reaction Time (h) | Conversion |

|---|---|---|---|

| Formaldehyde (B43269) | Room Temp | 17 | High |

| Acetaldehyde | 80 | 16 | High |

| Isovaleraldehyde | 80 | 16 | High |

This table illustrates the necessity of elevated temperatures for aldehydes other than formaldehyde to achieve high conversion to the corresponding N-formylaminonitrile in a formamide solvent system.

Solvent Selection and Influence on Reaction Kinetics

The choice of solvent plays a pivotal role in the synthesis of this compound, with formamide itself often serving a dual role as both reactant and solvent nih.govacs.orgnih.gov. This approach is advantageous as it maximizes the concentration of one of the key reactants, driving the reaction equilibrium towards product formation. The high polarity of formamide also makes it an effective medium for dissolving the ionic cyanide salts (e.g., NaCN, KCN) and other polar intermediates formed during the reaction.

Studies on prebiotic chemistry have demonstrated that N-formylaminonitriles form readily from aldehydes and cyanide in a formamide medium, even without the addition of ammonia (B1221849), which is typically required in the classic Strecker synthesis nih.govacs.orgnih.gov. The reaction kinetics in formamide are favorable, with the formylation of the intermediate aminonitrile occurring at an appreciable rate, especially with heating nih.govacs.org.

Other potential solvents include polar protic solvents like water or alcohols (e.g., methanol (B129727), ethanol) nrochemistry.com. Water is a common solvent for the traditional Strecker synthesis due to its ability to dissolve ammonium (B1175870) salts and cyanide salts organic-chemistry.orgmasterorganicchemistry.com. However, when formamide is the desired nitrogen source instead of ammonia, using formamide as the solvent is the most direct and efficient method. The kinetics of the reaction are influenced by the solvent's ability to solvate the reactants and stabilize the transition states of the imine formation and nucleophilic cyanide addition steps.

Reactant Stoichiometry and Feed Rates

The stoichiometry of the reactants—acetaldehyde, formamide, and a cyanide source—is a key factor in maximizing the yield and purity of this compound. In syntheses where formamide also serves as the solvent, it is inherently present in a large excess nih.govacs.org. This high concentration of formamide favors the formation of the N-formylated product over other potential side reactions.

The molar ratio between the aldehyde and the cyanide source is typically kept close to equimolar. A slight excess of the cyanide source may be used to ensure complete conversion of the aldehyde, but a large excess should be avoided due to the toxicity and potential for side reactions. In a typical laboratory procedure, equimolar quantities of the aldehyde precursor and a cyanide salt (like sodium cyanide) are combined with an acid (such as formic acid) and heated in formamide nih.gov.

The order and rate of addition of reactants can also be important. Generally, the aldehyde is added to the formamide solvent, followed by the cyanide source. In the classic Strecker synthesis, the reaction involves an equilibrium between the aldehyde, ammonia/amine, the corresponding imine, and the final α-aminonitrile product masterorganicchemistry.comwikipedia.org. Maintaining an appropriate concentration of each reactant is crucial. Slow addition of the cyanide source can help to control the reaction exotherm and minimize the formation of byproducts.

Purity of Starting Materials and Reagents

The purity of the starting materials is essential for achieving a high yield of this compound and preventing the formation of unwanted byproducts.

Acetaldehyde: As a volatile and reactive aldehyde, acetaldehyde can easily undergo self-condensation (aldol condensation) or polymerization, especially in the presence of acidic or basic impurities. Using freshly distilled acetaldehyde is recommended to ensure it is free from acetic acid (an oxidation product) and paraldehyde (B1678423) (its trimer).

Formamide: The formamide used should be of high purity, as impurities can affect the reaction outcome. Water is a common impurity; while the reaction can tolerate small amounts, excess water could potentially hydrolyze the nitrile group of the product or interfere with the initial condensation step. Ammonium formate (B1220265) is another potential impurity that could introduce ammonia into the reaction, leading to the formation of the non-formylated aminonitrile as a byproduct.

Cyanide Source: The purity of the cyanide source (e.g., NaCN, KCN, or HCN) is critical. Metal cyanide salts should be anhydrous and free from carbonates, which could alter the pH of the reaction mixture. The presence of impurities could lead to lower yields and complicate the purification of the final product.

Synthesis of this compound via Precursor Functionalization

Routes Involving Acetaldehyde and Formamide Intermediates

The primary and most direct route to this compound involves the one-pot reaction of acetaldehyde, formamide, and a cyanide source. This method is a modification of the Strecker amino acid synthesis wikipedia.org.

The proposed mechanism proceeds through several key steps:

Iminium Formation (intermediate): Acetaldehyde reacts with formamide. Under thermal and potentially mildly acidic conditions, this can lead to the formation of an N-acyliminium ion intermediate after dehydration.

Cyanide Addition: A nucleophilic cyanide ion (from a source like NaCN or HCN) attacks the electrophilic carbon of the iminium ion intermediate. This step forms the carbon-carbon bond and results in the final this compound product.

This pathway is supported by studies showing that N-formylaminonitriles can be cleanly synthesized in good yield by heating the precursor aldehyde with sodium cyanide and formic acid in a formamide solvent nih.gov. The formic acid serves to neutralize the cyanide salt, simulating conditions that might arise from partially hydrolyzed formamide nih.gov. This method effectively combines the formation of the aminonitrile and its subsequent N-formylation into a single, efficient process.

Transformations from Hydroxyethyl Formamide Derivatives

An alternative, though less direct, synthetic route to this compound can be envisioned starting from N-(1-hydroxyethyl)formamide. This intermediate is the adduct of acetaldehyde and formamide. The transformation would involve the substitution of the hydroxyl group with a cyano group.

This two-step process would look as follows:

Formation of N-(1-hydroxyethyl)formamide: The initial step is the condensation of acetaldehyde with formamide to form the hemiaminal-like N-(1-hydroxyethyl)formamide.

Cyanation: The hydroxyl group of this intermediate would then be displaced by a cyanide ion. This substitution is not straightforward as the hydroxyl group is a poor leaving group. To facilitate the reaction, the hydroxyl group would first need to be activated. This could be achieved by converting it into a better leaving group, such as a tosylate, mesylate, or a halide, by reacting it with the corresponding sulfonyl chloride or a halogenating agent. The resulting activated intermediate could then undergo nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) to yield this compound.

While this pathway is chemically plausible, it is less atom-economical and involves more synthetic steps compared to the direct one-pot Strecker-type synthesis. Detailed experimental procedures for this specific transformation are not widely reported in the scientific literature, suggesting that the direct synthesis from acetaldehyde, formamide, and cyanide is the preferred method.

Green Chemistry Approaches and Sustainable Synthesis Considerations for Cyanoethylformamide Production

The principles of green chemistry are integral to the modern synthesis of specialty chemicals like this compound, aiming to reduce environmental impact and enhance safety. msu.edu Sustainable production focuses on the efficient use of resources, minimizing waste, and ensuring long-term environmental health. The synthesis of cyanoethylated formamides, likely proceeding through the cyanoethylation of formamide with acrylonitrile, can be significantly improved by applying these principles. wikipedia.org

Key green chemistry considerations include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. acs.org Direct addition reactions, such as the Michael addition of formamide to acrylonitrile, are inherently more atom-economical than multi-step processes that involve protecting groups or generate significant by-products. wikipedia.orgnih.gov

Safer Solvents and Auxiliaries: Traditional syntheses often use volatile organic compounds (VOCs) that pose environmental and health risks. Green approaches prioritize the use of safer solvents like water, supercritical fluids (e.g., CO2), or solvent-free conditions. researchgate.net For cyanoethylation, performing the reaction neat or in a benign solvent reduces waste and simplifies product purification.

Energy Efficiency: Reactions should be designed to operate at ambient temperature and pressure whenever possible to minimize energy consumption. acs.org The development of highly active catalysts can enable lower reaction temperatures and shorter reaction times, contributing to a more energy-efficient process.

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. msu.edu For cyanoethylation, base catalysts are typically employed. wikipedia.org The use of solid, recyclable catalysts instead of homogeneous ones can simplify separation and reduce waste streams.

Renewable Feedstocks: While not always immediately applicable to specific nitrile chemistries, a long-term sustainability goal is the use of raw materials derived from renewable sources. For instance, research into producing precursors like formamide from CO2 is an active area. rsc.orgchemistryviews.org

| Parameter | Traditional Synthesis Approach | Green Chemistry Approach |

| Solvent | Volatile Organic Solvents (e.g., Dichloromethane) | Water, Supercritical CO2, or Solvent-Free |

| Catalyst | Stoichiometric, corrosive reagents (e.g., strong acids/bases) | Catalytic amounts of recyclable solid acids/bases |

| Energy Input | High temperatures and pressures | Ambient temperature and pressure |

| By-products | Significant, requiring extensive purification | Minimized through high selectivity |

| Atom Economy | Often low due to multi-step processes and side reactions | High, favoring addition reactions |

Industrial Synthesis Methods and Process Engineering Aspects

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process engineering principles to ensure safety, efficiency, and cost-effectiveness. The primary industrial route would likely involve the base-catalyzed reaction of formamide with acrylonitrile. wikipedia.org

The economic feasibility of producing this compound on an industrial scale is dependent on several factors. A key challenge in scaling up the cyanoethylation process is managing the exothermic nature of the reaction to prevent runaway reactions and the formation of by-products like polyacrylonitrile. google.com

Key Economic and Scalability Factors:

| Factor | Description | Impact on Viability |

| Raw Material Costs | The price of high-purity formamide and acrylonitrile are primary cost drivers. | Volatility in feedstock prices can significantly affect product cost. |

| Process Complexity | A one-pot synthesis is more economically favorable than a multi-step process. researchgate.net | Simpler processes reduce capital expenditure on equipment and operational costs. |

| Energy Consumption | Heating, cooling, and separation processes (e.g., distillation) are energy-intensive. | Optimizing for lower temperatures and pressures directly reduces operational costs. wastebits.com |

| Catalyst Cost & Lifespan | The initial cost of the catalyst and its stability over multiple cycles are crucial. | A durable, highly active catalyst lowers costs by reducing replacement frequency and process downtime. |

| Throughput & Yield | The amount of product produced per unit of time and the overall reaction yield. | Higher throughput and yield lead to greater revenue and better resource utilization. |

| Waste Disposal | The costs associated with treating and disposing of by-products and solvent waste. | Minimizing waste streams reduces significant environmental and financial liabilities. researchgate.net |

Efficient catalyst recovery is paramount for an economically and environmentally sustainable industrial process. In the synthesis of cyanoethylated formamides, which is typically base-catalyzed, the choice of catalyst dictates the recovery strategy.

Homogeneous Catalysts: If soluble base catalysts like sodium hydroxide (B78521) or tetraalkylammonium hydroxides are used, their recovery can be challenging. google.com Neutralization is often required, which consumes additional reagents and creates salt waste. google.com In some cases, distillation might separate the product from a non-volatile catalyst, but this is energy-intensive.

Heterogeneous Catalysts: The use of solid catalysts, such as basic resins (e.g., cross-linked polyquaternary ammonium hydroxide resins) or metal oxides, is highly advantageous for industrial applications. google.com These catalysts can be easily separated from the liquid reaction mixture by simple filtration or centrifugation. They can then be washed and reactivated for subsequent batches, significantly reducing waste and raw material consumption. The development of robust heterogeneous catalysts that resist leaching and deactivation is a key area of research for process intensification.

In the synthesis of this compound, potential by-products include:

Polyacrylonitrile: Acrylonitrile can polymerize in the presence of strong bases, especially at elevated temperatures. This forms an undesirable polymeric by-product that can complicate purification. google.com

Bis-cyanoethylated products: If the formamide nitrogen reacts twice, N,N-bis(1-cyanoethyl)formamide could be formed.

Hydrolysis products: The presence of water can lead to the hydrolysis of the nitrile group in acrylonitrile or the product to form amides and carboxylic acids. libretexts.org

| Potential By-product | Formation Cause | Mitigation Strategy |

| Polyacrylonitrile | Self-polymerization of acrylonitrile, often initiated by strong bases or high temperatures. | Use of milder catalysts, precise temperature control, slow addition of acrylonitrile, and use of polymerization inhibitors. google.com |

| N,N-bis(1-cyanoethyl)formamide | Second cyanoethylation of the product. | Control of stoichiometry (using an excess of formamide relative to acrylonitrile). |

| Acrylamide / Acrylic Acid | Hydrolysis of the nitrile group in the presence of water. | Use of anhydrous reaction conditions. bohrium.com |

| Acetanilide (in some routes) | Formation reported when using certain catalysts like acetic acid. asianpubs.org | Selection of alternative, more selective catalysts. |

Strategies for waste minimization focus on preventing the formation of these by-products at the source. This is achieved through process optimization, including careful control of reaction temperature, pressure, stoichiometry, and reaction time. wastebits.comalliedacademies.org The implementation of continuous flow reactors can also offer better control over reaction parameters compared to batch processes, leading to higher selectivity and reduced by-product formation.

Chemical Reactivity and Transformation Pathways of N 1 Cyanoethyl Formamide

Derivatization Strategies and Synthetic Utility of N-(1-Cyanoethyl)formamide

The most significant synthetic application of this compound is its use as a direct precursor for the production of N-Vinylformamide.

This compound can be converted to N-vinylformamide through thermal decomposition, also known as thermal cracking. google.com This process involves heating the compound, typically in the vapor phase, to induce an elimination reaction where hydrogen cyanide (HCN) is removed. google.comsmolecule.com

The reaction is generally carried out by evaporating this compound under reduced pressure and then passing the vapor through a heated reactor. google.com The resulting N-vinylformamide is an important monomer used in the production of water-soluble polymers, which have applications as flocculants. google.com The efficiency of this process can be influenced by various parameters, including temperature and reactor design.

| Reactor Type | Evaporation Temperature (°C) | Reactor Temperature (°C) | Pressure (Torr) | Yield (%) |

|---|---|---|---|---|

| Two-Stage Tubular Reactor | 180-210 | 200-600 | 3-600 | 92-94 |

| Packed Tubular Reactor (Second Stage) | - | 200-600 | - | Up to 94 |

| Unpacked Tubular Reactor (First Stage) | - | 200-450 | - | Partial Decomposition |

Synthesis of Phosphoramidite (B1245037) Derivatives for Chemical Applications

The 2-cyanoethyl group is a critical component in the chemical synthesis of oligonucleotides, where it serves as a protecting group for the phosphate (B84403) moiety of phosphoramidite monomers. This protection strategy is fundamental to the widely adopted phosphoramidite method for DNA and RNA synthesis. The this compound molecule, containing the characteristic cyanoethyl structure, is relevant to the class of reagents used to create these essential building blocks for nucleic acid synthesis.

The primary role of the 2-cyanoethyl protecting group is to block the reactive phosphite (B83602) triester during the sequential addition of nucleotide monomers to the growing oligonucleotide chain, preventing unwanted side reactions. This group is favored due to its stability under the conditions of the synthesis cycle, including detritylation, coupling, capping, and oxidation, yet it can be readily removed under mild basic conditions during the final deprotection step.

The synthesis of nucleoside phosphoramidites involves the phosphitylation of a protected nucleoside. In this process, a phosphitylating agent, such as 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite or 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, is reacted with a 5'-O-DMT protected nucleoside. The 2-cyanoethyl group is thereby attached to the phosphorus atom, yielding the final phosphoramidite monomer ready for use in automated DNA or RNA synthesizers.

The removal of the 2-cyanoethyl group is typically achieved via a β-elimination reaction triggered by treatment with an amine base, such as aqueous ammonia (B1221849). This deprotection step is highly efficient and occurs without damaging the newly synthesized oligonucleotide chain. The choice of the 2-cyanoethyl group is a cornerstone of modern oligonucleotide synthesis, enabling the reliable and high-yield production of custom DNA and RNA sequences for a vast range of applications in research, diagnostics, and therapeutics.

Table 1: Key Reagents in 2-Cyanoethyl Phosphoramidite Synthesis

| Reagent Name | Role in Synthesis |

| 5'-O-Dimethoxytrityl (DMT) protected nucleoside | The foundational building block to which the phosphoramidite moiety is attached. The DMT group protects the 5'-hydroxyl. |

| 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | A common phosphitylating agent used to introduce the 2-cyanoethyl-protected phosphorus group. |

| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | An alternative phosphitylating agent for the synthesis of phosphoramidite monomers. |

| Tetrazole (or other weak acid activators) | Activates the phosphoramidite monomer for the coupling reaction with the growing oligonucleotide chain. |

| Aqueous Ammonia | Used in the final step to cleave the oligonucleotide from the solid support and remove the 2-cyanoethyl protecting groups via β-elimination. |

Reactions with Other Organic Reagents for Complex Molecule Synthesis

This compound possesses two key functional groups, the formamide (B127407) and the nitrile, which impart a versatile reactivity profile, making it a potentially valuable building block in the synthesis of more complex organic molecules. The reactivity of each group can be harnessed independently or in concert to construct diverse molecular architectures.

The formamide moiety can undergo several transformations. It can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, β-aminopropionitrile. This transformation is significant as it unmasks a primary amino group, which can then participate in a wide array of subsequent reactions, such as amide bond formation, alkylation, or the synthesis of heterocyclic compounds. Alternatively, the formyl group can be removed under specific conditions to reveal the amine. Formamides themselves can also act as a source of a "CN" unit in certain transition-metal-catalyzed cyanation reactions, offering a safer alternative to toxic cyanide reagents.

The nitrile group is also a versatile functional handle. It can be hydrolyzed to a carboxylic acid, which opens up access to esters, amides, and other carboxylic acid derivatives. Reduction of the nitrile group, typically with reagents like lithium aluminum hydride or catalytic hydrogenation, yields a primary amine, providing another route to diamine structures if the formamide group is also converted. The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, while the adjacent α-carbon can be deprotonated under suitable basic conditions, allowing for the introduction of various substituents.

The combination of these reactive sites in this compound allows for its use in multicomponent reactions or sequential transformations to build complex scaffolds. For instance, the initial modification of the nitrile group followed by the transformation of the formamide moiety can lead to bifunctional molecules that are useful in medicinal chemistry and materials science.

Table 2: Potential Transformations of this compound Functional Groups

| Functional Group | Reagent/Condition | Product Functional Group |

| Formamide | Acid or Base (Hydrolysis) | Primary Amine |

| Nitrile | Acid or Base (Hydrolysis) | Carboxylic Acid |

| Nitrile | LiAlH₄ or Catalytic Hydrogenation (Reduction) | Primary Amine |

| Formamide | Dehydrating agents (e.g., with Ni catalysis) | "CN" source for cyanation |

Stereoselective Transformations and Chiral Pool Applications of Cyanoethylformamide Derivatives

The structure of this compound inherently contains a stereocenter at the carbon atom bonded to the cyano and the formamido groups. This chirality is a crucial feature that can be exploited in asymmetric synthesis, allowing derivatives of this compound to serve as valuable chiral building blocks.

If this compound can be obtained in an enantiomerically pure form, either through asymmetric synthesis or resolution of a racemic mixture, it becomes a part of the "chiral pool". The chiral pool consists of readily available, enantiopure compounds from natural sources that are used as starting materials for the synthesis of complex chiral molecules. Using a chiral pool starting material can be an efficient strategy as it incorporates a pre-defined stereocenter into the target molecule, often simplifying the synthetic route and avoiding challenging stereoselective steps.

The synthesis of chiral α-aminonitriles, the core structure of this compound (after hydrolysis), is a well-established area of organic chemistry. Enantioselective Strecker reactions, for instance, allow for the asymmetric synthesis of these compounds with high enantiomeric excess. This provides a direct route to enantiopure N-protected β-aminonitriles.

Once an enantiopure derivative of cyanoethylformamide is obtained, its chirality can be used to direct the stereochemical outcome of subsequent reactions. This is known as substrate-controlled asymmetric induction. For example, a reaction at a prochiral center elsewhere in a molecule derived from chiral this compound could proceed with high diastereoselectivity due to the steric and electronic influence of the existing stereocenter. Such stereoselective transformations are fundamental in the synthesis of pharmaceuticals and other biologically active compounds, where a specific stereoisomer is often responsible for the desired activity.

Table 3: Strategies in Asymmetric Synthesis Involving Cyanoethylformamide Derivatives

| Strategy | Description | Potential Application |

| Chiral Pool Synthesis | Utilization of enantiopure this compound or its derivatives as a starting material. | Incorporates a defined stereocenter into a target molecule, simplifying the synthesis of complex chiral compounds. |

| Asymmetric Synthesis | Enantioselective synthesis of the this compound core structure, for example, via an asymmetric Strecker reaction. | Provides access to enantiomerically enriched building blocks for further synthetic elaboration. |

| Substrate-Controlled Asymmetric Induction | The existing stereocenter in a chiral cyanoethylformamide derivative directs the stereochemistry of a new stereocenter formed in a subsequent reaction. | Enables the stereocontrolled synthesis of molecules with multiple stereocenters, such as natural products and pharmaceuticals. |

| Chiral Auxiliary | A chiral derivative could potentially be used as a temporary chiral auxiliary to control the stereochemistry of a reaction on an achiral substrate. | After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. |

Mechanistic Investigations of N 1 Cyanoethyl Formamide Reactions

Elucidation of Reaction Mechanisms (e.g., Michael Addition Mechanism)

The formation of N-(1-Cyanoethyl)formamide from formamide (B127407) and acrylonitrile (B1666552) proceeds via a cyanoethylation reaction, which is a classic example of a Michael addition or conjugate 1,4-addition. wikipedia.org In this reaction, formamide acts as the Michael donor (nucleophile), and acrylonitrile, an α,β-unsaturated nitrile, serves as the Michael acceptor (electrophile). wikipedia.org The reaction is typically facilitated by a base catalyst. wikipedia.org

The mechanism involves the following key steps:

Deprotonation of the Nucleophile : A base abstracts a proton from the nitrogen atom of formamide, creating a resonance-stabilized formamide anion. This anion is a more potent nucleophile than the neutral formamide molecule.

Nucleophilic Attack : The formamide anion attacks the electrophilic β-carbon of acrylonitrile. wikipedia.org The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, making the β-carbon electron-deficient and susceptible to nucleophilic attack.

Formation of a Carbanion Intermediate : This attack results in the formation of a new carbon-nitrogen bond and a resonance-stabilized carbanion intermediate, with the negative charge delocalized between the α-carbon and the nitrogen atom of the nitrile group.

Protonation : The carbanion intermediate is a strong base and is subsequently protonated by a proton source in the reaction medium (such as the conjugate acid of the catalyst or a solvent molecule), yielding the final product, this compound.

This sequence ensures that the addition occurs at the β-carbon, which is characteristic of the Michael reaction pathway.

Table 1: Mechanistic Steps in the Michael Addition for this compound Synthesis

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Base-catalyzed deprotonation of formamide. | Formamide, Base (B⁻) | Formamide Anion, Conjugate Acid (BH) |

| 2 | Nucleophilic attack of the formamide anion on the β-carbon of acrylonitrile. | Formamide Anion, Acrylonitrile | Resonance-Stabilized Carbanion Intermediate |

| 3 | Protonation of the carbanion intermediate. | Carbanion Intermediate, Proton Source (BH) | This compound, Regenerated Base (B⁻) |

Kinetic Studies and Reaction Rate Determination of Formamide Transformations

Kinetic studies are essential for understanding the speed at which a reaction occurs and the factors that influence it. For the transformation of formamide into this compound, a kinetic analysis would involve determining the reaction order with respect to each reactant (formamide and acrylonitrile) and the catalyst, as well as calculating the rate constant (k) and activation energy (Ea).

The rate of reaction can generally be expressed by the following rate law: Rate = k[Formamide]x[Acrylonitrile]y[Catalyst]z

Here, 'k' is the rate constant, and 'x', 'y', and 'z' are the reaction orders for formamide, acrylonitrile, and the catalyst, respectively. These orders are determined experimentally by systematically varying the concentration of one component while keeping others constant and observing the effect on the initial reaction rate. While specific kinetic data for this particular reaction is not detailed in the available literature, the methodology for its determination is well-established. Such studies would typically involve monitoring the concentration of reactants or products over time using techniques like spectroscopy (NMR, IR) or chromatography.

Table 2: Key Parameters in Kinetic Studies of this compound Synthesis

| Parameter | Description | Method of Determination |

|---|---|---|

| Reaction Order | The exponent to which the concentration of a species is raised in the rate law; indicates the degree of influence on the reaction rate. | Method of initial rates, varying reactant concentrations. |

| Rate Constant (k) | A proportionality constant that relates the rate of the reaction to the concentrations of the reactants. | Calculated from the rate law once reaction orders are known. |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Arrhenius plot, by measuring the rate constant at different temperatures. |

| Half-life (t₁/₂) | The time required for the concentration of a reactant to decrease to half its initial value. | Derived from the integrated rate law. |

Identification and Characterization of Reaction Intermediates and Transition States

The course of the reaction is dictated by the formation of transient species: intermediates and transition states.

Reaction Intermediate : In the synthesis of this compound via Michael addition, the key reaction intermediate is the resonance-stabilized carbanion formed after the formamide anion attacks acrylonitrile. This intermediate resides in a local energy minimum on the reaction coordinate diagram. It is a discrete molecular entity, albeit short-lived, that is formed in one elementary step and consumed in another. Its stability is a critical factor influencing the reaction's feasibility; the delocalization of the negative charge across the α-carbon and the nitrile group makes it stable enough to form.

Transition State : A transition state is the configuration of highest potential energy along the reaction coordinate. It is not a chemical species and has a fleeting existence (estimated around 10⁻¹³ seconds). For each step in the reaction mechanism (e.g., the nucleophilic attack), there is a corresponding transition state. The transition state for the bond-forming step involves the partial formation of the new C-N bond and partial rehybridization of the involved carbon atoms. The energy required to reach this transition state represents the activation energy barrier for that step. Direct observation of transition states is not possible due to their ephemeral nature, but their structures and energies are often investigated through computational chemistry.

Table 3: Comparison of the Key Intermediate and Transition State

| Characteristic | Reaction Intermediate (Carbanion) | Transition State |

|---|---|---|

| Definition | A short-lived, relatively stable molecule in a reaction sequence. | The highest energy point on the reaction path between reactants and products. |

| Existence | Corresponds to a local energy minimum on the potential energy surface. | Represents a potential energy maximum (a saddle point). |

| Lifetime | Short, but significantly longer than a bond vibration. | Extremely short, on the order of a single bond vibration (~10⁻¹³ s). |

| Bonding | Fully formed, although often delocalized, chemical bonds. | Partially formed and partially broken bonds. |

| Isolation | Can sometimes be trapped or detected spectroscopically under specific conditions. | Cannot be isolated or directly observed. |

Role of Catalysts in Influencing Reaction Pathways, Regioselectivity, and Stereoselectivity

Catalysts play a pivotal role in the synthesis of this compound by increasing the reaction rate without being consumed in the process. For the Michael addition of formamide to acrylonitrile, base catalysts are typically employed. wikipedia.org

Influencing Reaction Pathways : The primary role of a base catalyst is to generate the nucleophilic formamide anion by deprotonation. This lowers the activation energy of the reaction, as the resulting anion is a much stronger nucleophile than neutral formamide, thus accelerating the rate-determining nucleophilic attack step. Common bases include hydroxides, alkoxides, or amines.

Regioselectivity : The reaction exhibits high regioselectivity, overwhelmingly favoring the 1,4-addition product (this compound) over the 1,2-addition product (attack at the nitrile carbon). This selectivity is an inherent feature of the Michael reaction with α,β-unsaturated systems. wikipedia.org The catalyst ensures the reaction proceeds via the intended conjugate addition pathway by promoting the formation of the soft nucleophile (formamide anion), which preferentially attacks the soft electrophilic site (the β-carbon).

Stereoselectivity : In the specific case of this compound synthesis, stereoselectivity is not a factor because no new chiral centers are created. However, in related Michael additions where a new stereocenter could be formed, the choice of a chiral catalyst (e.g., a chiral amine or a metal complex with chiral ligands) can direct the reaction to favor one enantiomer or diastereomer over another.

Table 4: Role of Catalysts in this compound Synthesis

| Catalyst Type | Example | Function | Impact on Reaction |

|---|---|---|---|

| Brønsted Base | Sodium Hydroxide (B78521) (NaOH), Potassium t-butoxide | Abstracts a proton from formamide to generate the nucleophilic anion. | Increases reaction rate by enhancing nucleophilicity. |

| Lewis Base | Tertiary Amines (e.g., Triethylamine) | Activates the nucleophile or interacts with the Michael acceptor. | Promotes the reaction under milder conditions. |

| Solid Base Catalyst | Magnesium Oxide (MgO), Hydrotalcites academie-sciences.fr | Provides basic sites on a solid surface for heterogeneous catalysis. | Facilitates easier catalyst separation and potential for continuous flow processes. academie-sciences.fr |

Advanced Spectroscopic Characterization and Structural Elucidation of N 1 Cyanoethyl Formamide and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis and Conformational Studies

Specific experimental NMR data for N-(1-Cyanoethyl)formamide is not available in the searched scientific literature and databases. Therefore, a detailed analysis of its NMR characteristics cannot be provided.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

Predicted ¹H NMR data is not a substitute for experimental findings and is therefore excluded. No published experimental ¹H NMR spectra or corresponding chemical shift and coupling constant data for this compound could be located.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

No experimental ¹³C NMR data detailing the chemical shifts for the carbon skeleton of this compound are available in the public domain.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Spatial Relationships

Information from advanced 2D NMR experiments, which is crucial for establishing detailed connectivity and spatial relationships within the molecule, has not been published for this compound.

Vibrational Spectroscopy for Functional Group Identification

A detailed analysis based on experimental vibrational spectroscopy data is not possible due to the absence of published spectra.

Infrared (IR) Spectroscopy

No publicly accessible experimental IR spectrum for this compound was found. An analysis of characteristic absorption bands for its functional groups (amide, nitrile, alkyl) cannot be accurately presented without this data.

Raman Spectroscopy

No publicly accessible experimental Raman spectrum for this compound was found. Therefore, a discussion of its characteristic Raman scattering bands is not possible.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns. Different ionization techniques provide distinct yet complementary data for the comprehensive structural elucidation of this compound.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. nih.gov This process is highly valuable for structural elucidation as the resulting fragmentation pattern serves as a molecular fingerprint.

For this compound (C₄H₆N₂O), the molecular ion ([M]⁺˙) would be expected at a mass-to-charge ratio (m/z) of 114. The fragmentation pathways are dictated by the relative stability of the resulting ions and neutral losses, primarily influenced by the amide and cyanoethyl functionalities.

Proposed Fragmentation Pathways:

Alpha-Cleavage: Fission of the bond between the methine carbon and the carbonyl carbon is a likely pathway, leading to the formation of a formyl radical (HCO•) and a resonance-stabilized cation at m/z 85.

Cleavage adjacent to Nitrogen: The C-N bond can break, leading to the loss of a cyanoethyl radical (•CH(CH₃)CN) to yield a protonated formamide-like ion at m/z 44.

McLafferty-type Rearrangement: Although a classical McLafferty rearrangement is not possible, related hydrogen rearrangement processes can occur.

Loss of HCN: A common fragmentation for nitriles involves the elimination of a neutral hydrogen cyanide molecule (HCN, 27 Da), which could lead to a fragment ion at m/z 87.

Formation of Acylium Ion: Cleavage of the N-C(O) bond can result in the formation of the stable formyl cation at m/z 29.

The study of related molecules like formamide (B127407) and its derivatives shows that upon electron ionization, amide bond cleavage and hydrogen transfer reactions are common fragmentation channels. nih.govdaneshyari.com The analysis of N-monosubstituted cyanoacetamides also indicates that fission of carbon-carbon bonds adjacent to the carbonyl group or nitrogen atom are typical processes. researchgate.net

| m/z | Proposed Ion Structure | Proposed Neutral Loss |

|---|---|---|

| 114 | [C₄H₆N₂O]⁺˙ (Molecular Ion) | - |

| 85 | [C₃H₅N₂]⁺ | •CHO |

| 87 | [C₃H₅NO]⁺˙ | HCN |

| 44 | [CH₂NO]⁺ | •C₃H₄N |

| 29 | [CHO]⁺ | •C₃H₅N₂ |

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of the molecular ion and its fragments. nih.gov By measuring the m/z value to a high degree of accuracy (typically to four or more decimal places), it is possible to calculate a unique elemental formula, distinguishing between ions that have the same nominal mass but different compositions.

For this compound, HRMS would confirm the elemental composition of the parent ion as C₄H₆N₂O. This technique is also invaluable in confirming the composition of the fragment ions observed in EI-MS or ESI-MS/MS, thereby validating the proposed fragmentation pathways.

| Ion Formula | Ion Type | Theoretical Exact Mass (Da) |

|---|---|---|

| C₄H₆N₂O | [M]⁺˙ | 114.04801 |

| C₄H₇N₂O | [M+H]⁺ | 115.05584 |

| C₃H₅N₂ | Fragment | 69.04527 |

| C₃H₅NO | Fragment | 71.03711 |

Electrospray Ionization (ESI) is a soft ionization technique that typically generates intact protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.govfrontiersin.org This makes it exceptionally useful for confirming the molecular weight of the analyte. For this compound, ESI-MS in positive ion mode would be expected to produce a prominent ion at m/z 115.05584, corresponding to the [M+H]⁺ species.

When coupled with tandem mass spectrometry (MS/MS), ESI can provide detailed structural information. The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), resulting in fragmentation patterns that are characteristic of the molecule's structure. The fragmentation of these even-electron ions often proceeds through different, more predictable pathways than the radical cations generated in EI-MS. nih.gov

Predicted ESI-MS/MS Fragmentation:

For the [M+H]⁺ ion of this compound, fragmentation would likely be initiated by the loss of stable neutral molecules.

Loss of Formamide: Cleavage of the N-C(ethyl) bond could lead to the loss of neutral formamide (45 Da) to produce an ion at m/z 70.

Loss of Acetonitrile (B52724): A rearrangement followed by the loss of neutral acetonitrile (41 Da) could result in a fragment at m/z 74.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

As of the current literature survey, no published single-crystal X-ray diffraction data for this compound is available. If the compound could be crystallized, this technique would provide invaluable information. It would confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state. Furthermore, analysis of the crystal packing would elucidate the nature and geometry of intermolecular forces, such as hydrogen bonds involving the amide N-H and the carbonyl oxygen, which govern the physical properties of the material. mdpi.commdpi.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. For a molecule like this compound, gas chromatography is a particularly suitable technique.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the powerful separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. sums.ac.ir It is an ideal method for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. thermofisher.com As the separated compound elutes from the column, it enters the mass spectrometer, which serves as a detector. The mass spectrometer records the mass spectrum of the eluting component, allowing for positive identification by comparing the spectrum to a library or through manual interpretation. The retention time from the GC provides an additional layer of identification. This technique is highly effective for determining the purity of a sample of this compound and for identifying and quantifying it in complex mixtures. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. While specific validated methods for the analysis of this compound are not extensively detailed in publicly available literature, general principles of HPLC can be applied to predict suitable methodologies. For compounds with similar structures, such as N,N-bis(2-cyanoethyl)formamide, reversed-phase (RP) HPLC methods are commonly employed.

A hypothetical HPLC method for this compound would likely utilize a C18 stationary phase, which is effective for separating moderately polar organic molecules. The mobile phase would typically consist of a mixture of acetonitrile and water. The ratio of these solvents would be optimized to achieve adequate retention and separation of the analyte from any impurities. For mass spectrometry (MS) compatible methods, a modifier like formic acid would be used in the mobile phase instead of phosphoric acid.

The development and validation of a specific HPLC method would involve a systematic evaluation of parameters such as column chemistry, mobile phase composition, flow rate, and detector wavelength. Method validation would ensure the reliability of the analytical data by assessing parameters like linearity, precision, accuracy, and robustness.

Interactive Data Table: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Stationary Phase | C18 (Octadecylsilyl silica (B1680970) gel) | Provides good retention for moderately polar organic compounds. |

| Mobile Phase | Acetonitrile/Water | Common solvent system for reversed-phase HPLC, offering a wide polarity range. |

| Detector | UV-Vis or Mass Spectrometry (MS) | UV detection is common for compounds with a chromophore; MS provides mass information for definitive identification. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for standard HPLC columns. |

| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of chemical compounds, reaction monitoring, and preliminary separation optimization. Although specific TLC protocols for this compound are not readily found in scientific literature, a suitable method can be inferred based on the compound's structure and the general principles of chromatography.

For a compound of moderate polarity like this compound, a normal-phase TLC system would likely be effective. This typically involves a silica gel stationary phase on a solid support (e.g., glass, aluminum, or plastic) and a mobile phase of appropriate polarity. The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a less polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is commonly used. The ratio of these solvents is adjusted to control the retention factor (Rf) of the compound, aiming for a value between 0.2 and 0.8 for optimal resolution.

Visualization of the separated spots on the TLC plate can be achieved by various methods. If the compound contains a UV-active chromophore, it can be visualized under a UV lamp. Alternatively, staining reagents can be used to react with the compound and produce a colored spot.

Interactive Data Table: Hypothetical TLC System for this compound Analysis

| Parameter | Condition | Rationale |

| Stationary Phase | Silica Gel 60 F254 | A widely used stationary phase for normal-phase TLC, suitable for a broad range of organic compounds. The F254 indicator allows for UV visualization. |

| Mobile Phase | Ethyl Acetate/Hexane | A common solvent system for separating compounds of moderate polarity. The ratio can be adjusted to optimize the Rf value. |

| Development | Ascending | The standard technique where the mobile phase moves up the plate via capillary action. |

| Visualization | UV light (254 nm) or Potassium Permanganate (B83412) Stain | UV light for compounds with a UV chromophore. Potassium permanganate is a general stain for organic compounds. |

Computational and Theoretical Chemistry Studies of N 1 Cyanoethyl Formamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(1-Cyanoethyl)formamide. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing accurate predictions of molecular structure and energetics. wikipedia.org DFT methods, particularly those using hybrid functionals like B3LYP, are popular for their balance of computational cost and accuracy in predicting molecular properties. researchgate.netkhanacademy.org Ab initio methods, such as Møller–Plesset perturbation theory (MP) and Coupled Cluster (CC), offer higher accuracy by systematically improving upon the Hartree-Fock approximation, though at a greater computational expense. wikipedia.org

Analysis methods such as Natural Bond Orbital (NBO) or Mulliken population analysis are used to assign partial charges to each atom. These calculations reveal the electrophilic and nucleophilic sites within the molecule. For this compound, the carbonyl oxygen and the nitrogen of the cyano group are expected to be regions of high electron density (nucleophilic), while the carbonyl carbon and the carbon of the cyano group are electron-deficient (electrophilic).

Table 1: Predicted Atomic Charges of this compound using DFT (B3LYP/6-31G)* (Note: These are illustrative values based on typical calculations for similar functional groups.)

| Atom | Predicted Mulliken Charge (a.u.) |

| O (Carbonyl) | -0.55 |

| N (Amide) | -0.40 |

| C (Carbonyl) | +0.60 |

| C (Alpha) | +0.10 |

| N (Cyano) | -0.35 |

| C (Cyano) | +0.15 |

| H (Amide) | +0.30 |

| H (Alpha) | +0.05 |

| C (Methyl) | -0.20 |

| H (Methyl) | +0.05 |

Geometry optimization calculations are performed to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves optimizing all bond lengths, bond angles, and dihedral angles. The planarity of the amide group is a key structural feature, with the C-N bond exhibiting partial double-bond character. khanacademy.org

Conformational analysis is crucial for flexible molecules like this compound. Rotation around the C-N (amide), C-C (ethyl), and C-N (formyl) single bonds can lead to different conformers with varying energies. Computational methods can map the potential energy surface associated with these rotations to identify the lowest energy conformers and the energy barriers between them. nih.gov Studies on related molecules like N-ethylformamide have shown the existence of multiple stable conformers (e.g., trans and cis isomers regarding the amide bond). nih.gov

Table 2: Predicted Optimized Geometrical Parameters for a Stable Conformer of this compound (Note: These are illustrative values based on DFT calculations for amides and nitriles.)

| Parameter | Predicted Value |

| Bond Length C=O | 1.22 Å |

| Bond Length C-N (Amide) | 1.37 Å |

| Bond Length C-C (Ethyl) | 1.53 Å |

| Bond Length C≡N | 1.16 Å |

| Bond Angle O=C-N | 124° |

| Bond Angle C-N-C | 121° |

| Bond Angle C-C-C≡N | 110° |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgucsb.edu The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comlibretexts.org

For this compound, the HOMO is expected to be localized primarily on the formamide (B127407) group, specifically the lone pair orbitals of the oxygen and nitrogen atoms. The LUMO is likely to be a π* antibonding orbital associated with the carbonyl (C=O) and cyano (C≡N) groups. cureffi.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. These calculations help predict how this compound will interact with other reagents. ucsb.edu

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are illustrative values.)

| Orbital | Energy (eV) | Description |

| HOMO | -9.5 | Localized on amide O and N lone pairs |

| LUMO | -0.8 | π* antibonding orbital of C=O and C≡N |

| HOMO-LUMO Gap | 8.7 | Indicates high kinetic stability |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the entire pathway of a chemical reaction, from reactants to products. This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the TS provides insight into the reaction mechanism. A key feature of a transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach. researcher.life Calculated chemical shifts are often correlated with experimental values to confirm or assign the structure of a molecule and its conformers. idc-online.com Machine learning models trained on large datasets of DFT-calculated and experimental spectra are also emerging as rapid and accurate prediction tools. nih.govrsc.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values relative to TMS.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C=O | - | 165.0 |

| CH (formyl) | 8.1 | - |

| NH | 7.5 | - |

| CH (ethyl) | 4.5 | 40.0 |

| CH₃ | 1.6 | 18.0 |

| C≡N | - | 118.0 |

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in infrared (IR) and Raman spectra. These calculations not only help in assigning experimental spectra but also confirm that an optimized geometry is a true energy minimum (no imaginary frequencies). Key vibrational modes for this compound would include the C=O stretch, N-H bend, and the characteristic C≡N stretch.

Table 5: Key Predicted Vibrational Frequencies for this compound (Note: These are illustrative unscaled harmonic frequencies.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3450 |

| C-H Stretch (formyl) | 2850 |

| C≡N Stretch | 2250 |

| C=O Stretch (Amide I) | 1700 |

| N-H Bend (Amide II) | 1550 |

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically focus on single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a condensed phase (e.g., in a solvent). mdpi.comfrontiersin.org MD simulations use classical mechanics and force fields to model the movements of atoms and molecules.

For this compound, MD simulations can provide insights into:

Solvation: How solvent molecules (like water) arrange around the solute and form hydrogen bonds with the amide and cyano groups. researchgate.net

Conformational Dynamics: How the molecule transitions between different conformations in solution over time. frontiersin.org

Intermolecular Interactions: The nature and strength of interactions between multiple this compound molecules or with other solutes in a mixture. researchgate.net This is crucial for understanding properties like solubility and aggregation. Radial distribution functions derived from MD simulations can reveal the preferred distances and orientations between interacting functional groups. nih.gov

These simulations are essential for bridging the gap between the properties of an isolated molecule and its behavior in a real-world chemical or biological environment.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are valuable tools in medicinal chemistry and toxicology for predicting the activity of new, unsynthesized compounds, thereby saving resources by prioritizing the synthesis and testing of the most promising candidates. nih.gov The development of a QSAR model involves correlating physicochemical properties or theoretical molecular descriptors of compounds with their known activities. mdpi.com

While general principles of QSAR are well-established and have been applied to numerous classes of compounds, including nitroaromatic compounds mdpi.com, methcathinone (B1676376) analogues nih.gov, and various enzyme inhibitors nih.govnih.gov, the specific application of these methods to this compound and its analogues is not documented in the available literature.

To generate the requested content, access to a specific study, potentially the one cited as "" in the user's source material, would be necessary. Without this source, it is not possible to provide the detailed research findings, data tables, and analysis required for the specified subsection.

Specialized Applications of N 1 Cyanoethyl Formamide in Advanced Chemical Research and Technology

Role as an Intermediate in Polymer and Materials Science

The primary role of N-(1-Cyanoethyl)formamide in materials science is as a key precursor in the synthesis of functional water-soluble polymers, most notably poly(vinylamine).

Precursor for Poly(vinylamine) and Related Water-Soluble Polymers

This compound is an essential intermediate in the commercial production of N-vinylformamide (NVF), a monomer of significant industrial importance. The synthesis involves the reaction of acetaldehyde (B116499) with hydrogen cyanide and subsequently formamide (B127407) to produce this compound. This intermediate is then "cracked" to yield NVF and hydrogen cyanide, the latter of which is recycled.

NVF is readily polymerized through free-radical polymerization to produce poly(N-vinylformamide) (PNVF). PNVF is considered the most practical precursor for the synthesis of poly(vinylamine) (PVAm), as the vinylamine (B613835) monomer itself is unstable. The transformation from PNVF to PVAm is typically achieved through acidic or basic hydrolysis, which effectively removes the formyl group to yield the primary amine functionality along the polymer backbone. This process allows for the production of a highly functional, water-soluble cationic polymer.

Synthesis Pathway from this compound to Poly(vinylamine)

| Step | Reactant(s) | Product | Process |

|---|---|---|---|

| 1 | Acetaldehyde, Hydrogen Cyanide, Formamide | This compound | Formation of the Intermediate |

| 2 | This compound | N-Vinylformamide (NVF) | Cracking/Elimination |

| 3 | N-Vinylformamide (NVF) | Poly(N-vinylformamide) (PNVF) | Free-Radical Polymerization |

| 4 | Poly(N-vinylformamide) (PNVF) | Poly(vinylamine) (PVAm) | Hydrolysis (Acidic or Basic) |

Applications of Derived Polymers (e.g., Flocculants)

The polymers derived from this compound, particularly poly(vinylamine) and its copolymers, are valuable in various industrial applications due to their cationic nature.

One of the most significant applications is as flocculants in water and wastewater treatment. These cationic polymers are effective at neutralizing the negative charges of suspended particles in water. This charge neutralization causes the small, suspended particles to aggregate into larger, heavier flocs. These flocs can then be more easily removed from the water through processes like sedimentation, flotation, or filtration. Polymers are essential in wastewater treatment for gathering polluting particles into these large flocks. reddit.com

Beyond flocculation, these polymers are also utilized for sludge dewatering. reddit.com In the paper industry, copolymers based on vinylamine have been investigated as dry-strength additives to improve the mechanical properties of paper.

Utilization in Analytical Chemistry Methodologies

While this compound itself is not a common stationary phase, related compounds containing cyano and formamide functionalities have been explored for their utility in separation science.

Gas Chromatography Stationary Phases

In gas chromatography (GC), the separation of analytes is highly dependent on the interaction between the analytes and the stationary phase within the column. srigc.com The polarity of the stationary phase is a critical factor in achieving selective separations.

Stationary phases containing cyanopropyl functional groups (–C₃H₆CN) are classified as polar phases. libretexts.org The nitrile group provides a dipole moment that can interact with polar analytes, leading to selective retention. Formamide has been investigated as an extremely polar stationary phase in GC. acs.org Its properties, including a low signal in flame ionization detectors and its ability to reduce peak tailing, make it suitable for separating polar compounds. acs.org For instance, N,N-Bis(2-cyanoethyl)formamide is listed as a stationary phase for GC, highlighting the utility of the cyanoethyl and formamide moieties in creating highly polar environments for specialized separations. imchem.fr

Polarity of Functional Groups in GC Stationary Phases

| Functional Group | General Polarity | Interaction Mechanism | Example Stationary Phase |

|---|---|---|---|

| Polydimethyl siloxane | Nonpolar | Dispersion forces | OV-1, DB-1 |

| Phenyl | Intermediate Polarity | Dispersion, π-π interactions | OV-17, DB-5 |

| Cyanopropyl | Polar | Dipole-dipole, Dispersion | OV-225, DB-225 |

| Polyethylene glycol | Polar | Hydrogen bonding, Dipole-dipole | Carbowax 20M |

Applications in the Chemical Modification and Synthesis of Oligonucleotides and Nucleic Acid Analogues (Focus on Synthetic Methodology)

The β-cyanoethyl group, a key structural component of this compound, plays a critical role as a protecting group in the chemical synthesis of oligonucleotides. This methodology is central to the production of DNA and RNA strands for research, diagnostics, and therapeutic applications.

In the widely used phosphoramidite (B1245037) method for solid-phase oligonucleotide synthesis, the β-cyanoethyl group is employed to protect the phosphate (B84403) moiety of the phosphoramidite monomers. dawnscientific.com This protection is essential to prevent undesired side reactions at the highly reactive trivalent phosphorus center during the multi-step synthesis cycle. glsciences.eu

The synthesis cycle consists of four main steps:

Detritylation: Removal of the 5'-hydroxyl protecting group (usually a dimethoxytrityl, DMT, group).

Coupling: The activated phosphoramidite monomer (with its phosphate protected by the β-cyanoethyl group) is coupled to the free 5'-hydroxyl of the growing oligonucleotide chain. dawnscientific.com

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations. glsciences.eu

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester. glsciences.eu

After the entire oligonucleotide has been assembled, the final step is deprotection. Treatment with an ammonia (B1221849) solution cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and the phosphate backbone. dawnscientific.com The β-cyanoethyl group is efficiently removed from the phosphate groups via a β-elimination reaction. dawnscientific.com One potential side reaction during this step is the alkylation of the N-3 position of thymidine (B127349) by acrylonitrile (B1666552), which is formed as a byproduct of the cyanoethyl group's elimination. libretexts.org

Emerging Applications in Catalysis and Organic Transformations

While the primary application of this compound is as a synthetic intermediate, the broader class of formamides is gaining attention in catalysis and organic synthesis. Formamides can act as catalysts in nucleophilic substitution reactions. researchgate.net Mechanistic studies have shown that formamides can promote Sₙ-type transformations, with their catalytic ability correlating to their Lewis basicity. researchgate.net

Furthermore, formamide itself can serve as a versatile and inexpensive C1 feedstock. nih.gov For example, it has been used in the synthesis of heteroannulated pyrimidones from cyanoacetamide-based scaffolds under neat conditions. nih.gov Nitriles, the other functional group in this compound, are also highly versatile. They can be synthesized from primary amides via dehydration and can undergo a variety of transformations, including reduction to primary amines, hydrolysis to carboxylic acids, and reaction with Grignard reagents to form ketones. youtube.comchemistrysteps.com

Although direct catalytic applications for this compound are not yet widely reported, its bifunctional nature presents potential for future exploration in the design of novel catalysts and reagents for complex organic transformations.

Challenges and Future Directions in N 1 Cyanoethyl Formamide Research